2-Hydroxy-1-methyl-1-phenylguanidine

Description

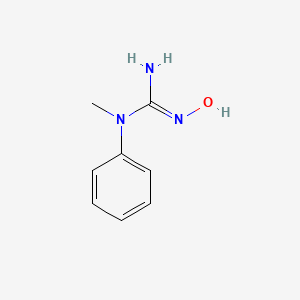

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-hydroxy-1-methyl-1-phenylguanidine |

InChI |

InChI=1S/C8H11N3O/c1-11(8(9)10-12)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,9,10) |

InChI Key |

SXKFILUUFNWYCE-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C1=CC=CC=C1)/C(=N/O)/N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=NO)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 1 Methyl 1 Phenylguanidine

Role as an Intermediate in Heterocyclic Compound Synthesis

2-Hydroxy-1-methyl-1-phenylguanidine serves as a versatile precursor for the synthesis of various heterocyclic systems. Its inherent reactivity, stemming from multiple nitrogen and oxygen atoms, allows it to participate in cyclization and condensation reactions to form stable ring structures.

A primary transformation pathway for this compound is its conversion into 3,5-disubstituted 1,2,4-oxadiazole (B8745197) derivatives. This process typically involves a two-step sequence: acylation followed by cyclodehydration. The hydroxyguanidine moiety acts as a synthon for the 1,2,4-oxadiazole ring.

The general mechanism begins with the acylation of the hydroxyl group of the hydroxyguanidine by an acylating agent, such as an acyl chloride, carboxylic acid anhydride, or an ester. This forms an O-acyl intermediate. Subsequent heating of this intermediate, often in the presence of a base or dehydrating agent, induces an intramolecular cyclization with the elimination of a water molecule to yield the stable 1,2,4-oxadiazole ring. The substituent at the 5-position of the resulting oxadiazole is derived from the acylating agent used.

Table 1: Reagents for 1,2,4-Oxadiazole Synthesis from Hydroxyguanidines

| Acylating Agent | Typical Conditions | Resulting Substituent (at 5-position) |

|---|---|---|

| Acyl Chlorides | Base (e.g., Pyridine, Triethylamine) | Alkyl, Aryl |

| Carboxylic Anhydrides | Heat, optional catalyst | Alkyl, Aryl |

| Carboxylic Acids | Coupling agent (e.g., EDC, DCC), then heat | Alkyl, Aryl |

| Esters (Methyl, Ethyl) | Strong base (e.g., NaH, NaOH/DMSO) | Alkyl, Aryl |

This pathway is highly modular, allowing for the synthesis of a diverse library of 1,2,4-oxadiazoles by varying the acylating agent.

The formation of more complex fused heterocyclic systems, such as oxadiazolopyrimidines, from this compound is not a well-documented transformation pathway in the scientific literature. The established synthetic routes to fused systems like oxazolo[5,4-d]pyrimidines typically start from pre-functionalized oxazole (B20620) or pyrimidine (B1678525) rings. nih.govnih.gov For instance, a common strategy involves the cyclization of a 5-aminooxazole derivative with reagents like triethyl orthoformate followed by reaction with an amine. nih.govresearchgate.net

Similarly, multicomponent reactions like the Biginelli reaction, which can produce guanidine-containing pyrimidines, utilize guanidine (B92328) itself in condensation with a β-ketoester and an aldehyde, rather than a hydroxyguanidine derivative. nih.gov While the structural motifs within this compound could theoretically be incorporated into such fused rings, this specific application as a direct precursor is not a conventional or reported synthetic strategy.

Exploration of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by a rich profile of both nucleophilic and electrophilic potential.

Nucleophilic Reactivity: The molecule possesses several nucleophilic centers. The guanidine unit is strongly nucleophilic due to the lone pairs on its nitrogen atoms. The imino nitrogen (=N-OH) and the amino nitrogen (-NH-) are both potential sites for attack on electrophiles. The oxygen atom of the hydroxyl group also has nucleophilic character. The relative nucleophilicity of these sites can be influenced by reaction conditions, particularly pH, which affects the protonation state of the molecule. Under neutral or basic conditions, the nitrogen atoms of the guanidine core are the most prominent nucleophilic sites for reactions like alkylation or acylation.

Electrophilic Reactivity: The primary site for electrophilic attack is the phenyl ring. The N-methyl-N-phenylamino group is an activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). The lone pair on the nitrogen atom attached to the ring can donate electron density into the aromatic system, stabilizing the carbocation intermediate (sigma complex) formed during the reaction. This makes the ortho and para positions of the phenyl ring susceptible to substitution by various electrophiles.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | ortho- and para-halo derivatives |

| Sulfonation | Fuming H₂SO₄ | ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acyl derivatives |

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are defined by its two main ionizable groups: the guanidine core and the hydroxyl group.

The guanidine moiety is one of the strongest organic bases. This high basicity is due to the exceptional stability of its conjugate acid, the guanidinium (B1211019) ion. Upon protonation at the imino nitrogen, the positive charge is delocalized over the central carbon and all three nitrogen atoms through resonance. This delocalization effectively stabilizes the protonated form, resulting in a high pKa value for the conjugate acid, typically in the range of 12-13.

The hydroxyl group (-OH) attached to the nitrogen is weakly acidic, similar to an oxime. It can be deprotonated by a strong base to form an alkoxide-like anion. The pKa for this proton is generally in the range of 10-12.

Therefore, in an aqueous medium, the protonation equilibrium is pH-dependent. In strongly acidic solutions (pH < 10), the molecule will exist predominantly in its protonated guanidinium form. In strongly basic solutions (pH > 12), the hydroxyl group may be deprotonated.

Characterization and Influence of Hydrogen Bonding Interactions

This compound has significant potential for forming hydrogen bonds, which influences its physical properties such as melting point, boiling point, and solubility. The molecule contains hydrogen bond donors and acceptors.

Hydrogen Bond Donors: The N-H proton of the terminal amino group and the O-H proton of the hydroxyl group.

Hydrogen Bond Acceptors: The lone pairs on the oxygen atom and the three nitrogen atoms.

These features allow for the formation of both intermolecular and intramolecular hydrogen bonds. Intermolecular hydrogen bonding can lead to the formation of dimers or extended polymeric networks in the solid state and in solution. vulcanchem.com For example, the O-H of one molecule can form a hydrogen bond with a nitrogen atom of a neighboring molecule. Intramolecular hydrogen bonding could potentially occur between the O-H group and the nitrogen of the N-methyl-N-phenylamino group, forming a stable six-membered ring-like conformation. These interactions play a crucial role in the molecule's crystal packing and its interactions with biological macromolecules.

Pathways for Further Chemical Functionalization and Derivatization

Beyond its use in forming heterocyclic rings, this compound can be chemically modified at several positions to generate a wide array of derivatives. These derivatization pathways allow for the fine-tuning of its chemical and physical properties.

The primary sites for functionalization are:

The terminal N-H group: This site can undergo reactions such as acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides.

The O-H group: This hydroxyl group can be acylated to form esters or alkylated to form ethers.

The Phenyl Ring: As discussed in section 3.2, the phenyl ring is activated for electrophilic aromatic substitution, allowing for the introduction of various substituents at the ortho and para positions.

Table 3: Potential Derivatization Reactions

| Reaction Site | Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|---|

| Terminal N-H | Acylation | RCOCl / Base | Amide |

| Terminal N-H | Alkylation | R-X / Base | Secondary Amine |

| O-H Group | Acylation | RCOCl / Base | Ester (O-acyl) |

| O-H Group | Alkylation | R-X / Base | Ether (O-alkyl) |

| Phenyl Ring | Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) |

| Phenyl Ring | Halogenation | X₂ / FeX₃ | Halogen (-Cl, -Br) |

These functionalization strategies are key to modifying the molecule for various applications, including its use as a building block in medicinal chemistry and materials science.

Comprehensive Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural analysis of 2-Hydroxy-1-methyl-1-phenylguanidine, providing detailed information about the hydrogen and carbon environments within the molecule.

The protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the electron-donating nature of the substituted guanidine (B92328) group. The N-methyl group would likely produce a singlet in the upfield region of the spectrum. Protons attached to nitrogen and oxygen atoms (N-H and O-H) are anticipated to be broad and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 7.0 - 7.5 | Multiplet |

| N-CH₃ | 2.8 - 3.2 | Singlet |

| N-H | Variable (Broad) | Singlet |

Note: The data in this table is predicted based on the analysis of analogous compounds and general principles of NMR spectroscopy.

Similar to ¹H NMR, a dedicated ¹³C NMR spectrum for this compound is not found in publicly accessible databases. However, characteristic chemical shifts can be estimated from data for related phenylguanidine and methylguanidine (B1195345) derivatives. The most downfield signal is expected to be the guanidinic carbon (C=N) due to its unique electronic environment, typically appearing around 160 ppm. The carbons of the phenyl ring would resonate in the aromatic region (approximately 120-140 ppm), with the carbon directly attached to the nitrogen atom (ipso-carbon) showing a distinct shift. The N-methyl carbon would be observed in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Guanidinic C (C=N) | ~160 |

| Phenyl C (ipso) | 135 - 145 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

Note: The data in this table is predicted based on the analysis of analogous compounds and general principles of NMR spectroscopy.

To unambiguously assign all proton and carbon signals and to understand the compound's conformational dynamics, advanced NMR techniques would be indispensable.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the phenyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations would definitively link the methyl protons to their corresponding carbon and to the guanidinic carbon, and similarly connect the phenyl protons to the carbons of the aromatic ring.

Variable Temperature (VT) NMR : VT-NMR studies could provide insights into dynamic processes such as restricted rotation around the C-N bonds of the guanidine moiety or proton exchange phenomena. Changes in the NMR spectrum as a function of temperature can reveal information about the energy barriers associated with these processes.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a combination of absorptions corresponding to the N-H, O-H, C=N, C-N, and aromatic C-H and C=C bonds.

Key expected vibrational bands include a broad absorption in the region of 3200-3600 cm⁻¹ due to O-H and N-H stretching vibrations, often overlapping. The C=N stretching vibration of the guanidine group is anticipated to appear in the 1600-1680 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching typically appears above 3000 cm⁻¹. The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H / N-H Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H Stretching (N-CH₃) | 2850 - 2960 | Medium |

| C=N Stretching (Guanidine) | 1600 - 1680 | Strong |

| Aromatic C=C Stretching | 1450 - 1600 | Medium to Strong |

Note: The data in this table is based on typical infrared absorption frequencies for the specified functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecular weight and structural features of this compound through the analysis of its fragmentation patterns upon ionization.

The molecular formula of this compound is C₈H₁₁N₃O, which corresponds to a monoisotopic mass of approximately 179.09 Da. The mass spectrum would be expected to show a molecular ion peak (M⁺) at this m/z value.

Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage : Cleavage of the bond adjacent to the nitrogen atoms. This could lead to the loss of the methyl group or fragmentation of the phenyl ring.

Loss of small neutral molecules : Fragments corresponding to the loss of water (H₂O) from the hydroxyl group or ammonia (B1221849) (NH₃) from the guanidine core may be observed.

Cleavage of the phenyl group : A prominent peak corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is a common feature in the mass spectra of phenyl-containing compounds.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of the parent molecule and its fragments. hmdb.ca By measuring the mass-to-charge ratio to several decimal places, HRMS can provide a highly accurate mass measurement that allows for the calculation of the precise molecular formula. researchgate.net For this compound (C₈H₁₁N₃O), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. hmdb.caresearchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methylguanidine |

| Phenylguanidine |

| 1-methyl-1-phenylguanidine |

| 2-hydroxy-2-methyl-1-phenylpropan-1-one |

| 1-methyl-1-phenylhydrazine |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. Due to the basic nature of the guanidine group, the compound is readily analyzed in positive ion mode. In this mode, the molecule accepts a proton (H⁺) to form a protonated molecular ion, [M+H]⁺.

For this compound (Molecular Formula: C₈H₁₁N₃O), the expected monoisotopic mass is approximately 165.0902 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) value corresponding to [C₈H₁₁N₃O + H]⁺, which is approximately 166.0980. High-resolution mass spectrometry can confirm the elemental composition by providing highly accurate mass measurements.

The fragmentation pattern, induced by collision-induced dissociation (CID) within the mass spectrometer, provides structural information. For guanidine derivatives, fragmentation often involves the cleavage of bonds adjacent to the central guanidine core. nih.gov Potential fragmentation pathways for the [M+H]⁺ ion of this compound could include the loss of neutral molecules such as water (H₂O) or cleavage of the N-phenyl or N-methyl bonds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. This technique is invaluable for identifying and quantifying the compound in complex mixtures. nih.govunimi.it

A typical LC-MS/MS method for a polar compound like this compound would utilize reversed-phase chromatography. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid. acs.org The acid serves to protonate the guanidine moiety, ensuring good peak shape and enhancing ionization efficiency in the ESI source. acs.org

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺, m/z ≈ 166.1) is selected in the first mass analyzer and then fragmented. The resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. nih.gov The specific transitions from the precursor ion to its major product ions serve as a unique signature for the compound.

| Parameter | Typical Condition | Purpose |

| Chromatography | Reversed-Phase (e.g., C18 column) | Separation based on hydrophobicity |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% Formic Acid | Elution of the analyte and improved ionization |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Formation of [M+H]⁺ ions |

| MS/MS Transition | Precursor Ion (m/z ≈ 166.1) → Product Ion(s) | Specific and sensitive detection |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to the presence of chromophores, which are the phenyl group and the guanidine moiety. The phenyl ring contains π electrons that can be excited to higher energy π* orbitals.

Guanidine derivatives containing aromatic rings typically exhibit characteristic absorption bands in the UV region. nih.gov For this compound, one would expect to observe strong absorption bands corresponding to π → π* transitions of the phenyl ring. The exact position of the absorption maximum (λmax) can be influenced by the substitution on the ring and the solvent used for analysis. The presence of the guanidine group attached to the phenyl ring can cause a shift in the absorption bands compared to unsubstituted benzene (B151609). This technique is also frequently used as a detection method in liquid chromatography for quantitative analysis. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Skeleton and Conformation

An X-ray crystal structure would precisely define the geometry of the this compound molecule. mdpi.com Key parameters that would be determined include:

Bond Lengths and Angles: Confirmation of the lengths of C-N, C=N, C-O, and C-C bonds, and the angles around the central carbon of the guanidine group and within the phenyl ring.

Planarity: The phenyl ring is expected to be planar. The geometry around the guanidine nitrogen atoms would also be established.

Torsion Angles: The dihedral angle between the plane of the phenyl ring and the plane of the guanidine group is a critical conformational feature. mdpi.com Steric hindrance between the methyl group and the phenyl ring may cause a significant twist.

Tautomeric Form: The analysis would confirm the location of protons and definitively establish the predominant tautomeric form in the solid state. scielo.org.za

Intermolecular Interactions and Crystal Packing

The crystal packing is determined by a network of non-covalent intermolecular interactions. mdpi.com For this compound, hydrogen bonding is expected to be a dominant force in directing the crystal structure. researchgate.net

Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen and the nitrogen atoms of the guanidine group can act as hydrogen bond acceptors. The N-H groups of the guanidine moiety are also strong hydrogen bond donors. This functionality allows for the formation of extensive hydrogen-bonding networks, potentially leading to the formation of dimers, chains, or more complex three-dimensional structures. mdpi.comresearchgate.net

π-π Stacking: Interactions between the phenyl rings of adjacent molecules may also contribute to the stability of the crystal lattice. researchgate.net

| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | -OH, -NH | O-atom, N-atoms | Primary determinant of molecular assembly (e.g., chains, sheets) |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes packing through aromatic ring interactions |

| C-H···O/π | C-H (methyl, phenyl) | O-atom, Phenyl Ring π-system | Fine-tunes the three-dimensional architecture |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are standard for assessing the purity of synthesized compounds and for separating them from reaction byproducts or impurities. researchgate.net

For this compound, a moderately polar compound, reversed-phase HPLC (RP-HPLC) is the most common approach. acs.org A typical setup involves:

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column.

Mobile Phase: A polar mobile phase, typically a gradient mixture of water and a polar organic solvent like acetonitrile. mdpi.com As previously mentioned, adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase is often necessary to ensure sharp, symmetrical peaks by keeping the basic guanidine group in its protonated state. acs.org

Detection: A UV detector is commonly used, set to a wavelength where the phenyl chromophore absorbs strongly. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for compounds lacking a strong chromophore. nih.gov

The purity of a sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. researchgate.net Preparative HPLC, using larger columns and higher flow rates, can be employed to purify larger quantities of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. Given the polar and basic nature of the guanidine group, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) approach is often effective.

Detailed research findings on the specific HPLC analysis of this compound are not readily found in the reviewed literature. However, a general method for the analysis of guanidine compounds involves a straightforward HPLC-UV approach. For instance, the parent compound, guanidine, can be analyzed using a Cogent Diamond Hydride™ column. A typical mobile phase for such separations would consist of a mixture of acetonitrile and water with an acid modifier like formic acid to ensure good peak shape and retention. Detection is commonly performed using a UV detector, often at a low wavelength such as 195 nm, where the guanidine functional group exhibits absorbance. For substituted guanidines with aromatic rings, such as this compound, UV detection at a higher wavelength (e.g., 254 nm) may also be suitable.

In a study focused on various guanidino compounds, derivatization with methylglyoxal (B44143) was employed to enhance UV detection at 275 nm. The separation was achieved on a C18 column with a mobile phase containing methanol, water, sodium tetraborate (B1243019) buffer, and acetonitrile. This approach could potentially be adapted for this compound, especially for complex matrices.

Table 1: Representative HPLC Parameters for the Analysis of Guanidine Compounds

| Parameter | Description |

|---|---|

| Column | Cogent Diamond Hydride™, 4µm, 100Å |

| Mobile Phase | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid |

| Flow Rate | 1.0 mL/minute |

| Injection Volume | 1 µL |

| Detection | UV at 195 nm |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are attributed to the use of smaller particle size columns (typically sub-2 µm). While a specific UPLC method for this compound is not detailed in the available literature, methods developed for other guanidine derivatives can be extrapolated.

For instance, the analysis of several guanidine derivatives as persistent and mobile organic compounds was developed using an ACQUITY UPLC system coupled with a mass spectrometer. A high-strength silica-based C18 column (HSS T3) was found to be effective for retaining these polar compounds. The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides high selectivity and sensitivity, which is particularly useful for trace-level analysis in complex samples.

Table 2: Representative UPLC System Configuration for Analysis of Guanidine Derivatives

| Component | Specification |

|---|---|

| System | ACQUITY UPLC |

| Column | ACQUITY UPLC HSS T3, 1.8 µm |

| Detector | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive-ion Electrospray Ionization (ESI+) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for monitoring reaction progress, identifying compounds, and determining purity. For the analysis of phenyl-guanidine derivatives, a common stationary phase is silica gel.

In the context of synthesizing phenyl-guanidine derivatives, TLC was used to monitor the disappearance of starting materials. A representative mobile phase for this purpose was a mixture of methanol, acetic acid, and chloroform (B151607) in a 95:5:5 ratio. After developing the plate, the spots can be visualized under UV light (typically at 254 nm) due to the UV-absorbing phenyl group in this compound. Alternatively, staining with a suitable reagent can be employed for visualization.

Table 3: Representative TLC Conditions for Phenyl-Guanidine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Polygram Sil G/UV254 |

| Mobile Phase | Methanol : Acetic Acid : Chloroform (95:5:5 v/v/v) |

| Visualization | UV light (254 nm) |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a crucial technique for determining the empirical and molecular formula of a pure compound by measuring the percentage composition of its constituent elements. For this compound, the analysis would focus on determining the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The theoretical values are calculated from its molecular formula, C₈H₁₁N₃O.

The experimentally determined values should closely match the theoretical percentages to confirm the compound's stoichiometric composition and purity. While specific experimental elemental analysis data for this compound is not available in the reviewed literature, a hypothetical comparison is presented below.

Table 4: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for this compound (C₈H₁₁N₃O)

| Element | Theoretical % | Hypothetical Experimental % |

|---|---|---|

| Carbon (C) | 58.17 | 58.21 |

| Hydrogen (H) | 6.71 | 6.75 |

Computational and Theoretical Chemistry Studies of 2 Hydroxy 1 Methyl 1 Phenylguanidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. dntb.gov.ua

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles. For molecules similar to 2-Hydroxy-1-methyl-1-phenylguanidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the optimized structure. nih.gov In related phenylguanidine compounds, the C–N bond lengths within the guanidine (B92328) core are of particular interest, as they indicate the degree of double-bond character and electron delocalization. nih.gov For instance, studies on N,N,N′-trimethyl-N′-(4-methoxyphenyl)guanidine revealed C-N bond lengths in the guanidine unit ranging from 1.289 Å to 1.408 Å, indicating varied single and double bond character. nih.gov

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.uanih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

| Property | Description | Typical Calculation Method |

| Optimized Geometry | The lowest energy conformation of the molecule, providing bond lengths and angles. | DFT (e.g., B3LYP/6-311G) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | DFT |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | DFT |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. | DFT |

| MEP Map | Visualizes electron density to predict reactive sites for electrophilic and nucleophilic interactions. | DFT |

DFT calculations are a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is particularly effective for predicting electronic transitions, such as those observed in UV-Visible absorption spectra. nih.govnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

Furthermore, DFT can accurately compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated frequencies, after applying a scaling factor to correct for anharmonicity and basis set deficiencies, typically show excellent agreement with experimental spectra. researchgate.net This allows for the precise assignment of vibrational modes to specific functional groups within the molecule, such as the O-H stretch of the hydroxyl group, N-H stretches of the guanidine moiety, and C=N imine stretches. nih.gov For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of 1H and 13C nuclei, providing further structural confirmation. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. scirp.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent properties. nih.gov

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution or in the presence of other molecules. scirp.org Analysis of the simulation trajectory can yield information about the stability of different conformers and the flexibility of various parts of the molecule, often quantified by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). scirp.orgresearchgate.net These simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a protein binding site, by showing how its conformation adapts to the environment. researchgate.net

Analysis of Molecular Interactions and Bonding Characteristics

The guanidine group is a strong hydrogen bond donor, and the hydroxyl group can act as both a donor and an acceptor. ontosight.ai The phenyl ring can also participate in π-stacking and C-H···π interactions. nih.gov Computational methods can characterize these non-covalent interactions, which are critical in determining the molecule's crystal packing, solubility, and interactions with other molecules.

Hydrogen bonds are crucial in defining the structure and properties of chemical and biological systems. In the solid state, molecules containing hydroxyl and guanidine-like functionalities often form extensive hydrogen-bonding networks. nih.gov Computational analysis of the crystal structure, or of simulated molecular clusters, can identify and characterize these bonds. Important parameters such as donor-acceptor distances and bond angles are determined to assess the strength and geometry of these interactions. nih.gov Studies on similar molecules have shown the formation of chains or dimers through intermolecular N-H···N and N-H···O hydrogen bonds. nih.govnih.gov The presence of an intramolecular hydrogen bond between the hydroxyl group and a nearby acceptor atom within the same molecule is also a possibility that can be investigated computationally. nih.gov

| Interaction Type | Potential Groups Involved in this compound | Significance |

| Intermolecular H-Bond | Hydroxyl (O-H), Guanidine (N-H) | Influences crystal packing, melting point, solubility. |

| Intramolecular H-Bond | Between the hydroxyl group and a nitrogen of the guanidine core. | Affects molecular conformation and stability. |

| C-H···π Interaction | C-H bonds and the phenyl ring. | Contributes to the stability of the crystal structure. |

Investigation of Ionic and Electrostatic Interactions with Counterions

The guanidine functional group of this compound is strongly basic and readily protonates under physiological conditions to form a positively charged guanidinium (B1211019) ion. This charge dictates its interaction with negatively charged counterions, which are predominantly governed by strong, long-range ionic and electrostatic forces. Computational studies on similar guanidinium-containing molecules reveal that these interactions are crucial for the molecule's conformation, stability, and its binding to biological targets.

The nature and strength of these electrostatic interactions can be quantified using computational methods such as Density Functional Theory (DFT). These calculations can predict the geometry of the ion pair and the interaction energies. For instance, the interaction energy (ΔE) between the protonated this compound and a counterion like chloride (Cl⁻) or phosphate (B84403) (H₂PO₄⁻) can be calculated. This energy is a direct measure of the stability of the ion pair.

Key parameters that influence these interactions include:

The distance between the guanidinium group and the counterion: Shorter distances generally indicate stronger electrostatic attraction.

The geometry of the interaction: The counterion can interact with one or more of the N-H protons of the guanidinium group. Bifurcated hydrogen bonds, where the counterion interacts with two protons simultaneously, are often observed and contribute to a more stable complex.

The surrounding environment (solvent): The presence of a solvent, particularly a polar one like water, can modulate the strength of the ionic interaction by solvating both the cation and the anion, which weakens their direct interaction.

While specific experimental data for this compound is not available, theoretical calculations on analogous systems provide insight into the expected nature of these interactions. An illustrative data table based on common findings for similar guanidinium salts is presented below.

Table 1: Illustrative Interaction Parameters for Protonated this compound with Counterions

| Counterion | Interaction Distance (Å) (Guanidinium N-H to Counterion) | Calculated Interaction Energy (kcal/mol) in Gas Phase | Calculated Interaction Energy (kcal/mol) in Water |

| Cl⁻ | 2.1 - 2.3 | -80 to -100 | -10 to -20 |

| H₂PO₄⁻ | 1.7 - 1.9 | -120 to -150 | -25 to -40 |

| CH₃COO⁻ | 1.6 - 1.8 | -110 to -140 | -20 to -35 |

Note: The values in this table are illustrative and based on computational studies of similar guanidinium compounds. They are meant to demonstrate the principles of ionic and electrostatic interactions.

Assessment of π-Cation Interactions with Aromatic Systems

The delocalized positive charge of the protonated guanidinium group in this compound allows it to participate in π-cation interactions with aromatic systems. nih.gov These non-covalent interactions are crucial in molecular recognition, particularly in biological systems where interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) are common. nih.gov

Computational studies on the interaction of the guanidinium cation with simple aromatic systems like benzene (B151609) have shown that both hydrogen bonding and π-cation stacking interactions can occur. researchgate.net The geometry of the interaction can vary, with the guanidinium group positioned above the center of the aromatic ring (a stacked conformation) or with its N-H groups pointing towards the π-electron cloud (a T-shaped or hydrogen-bonding conformation).

The strength of the π-cation interaction is influenced by several factors:

The nature of the aromatic system: Electron-rich aromatic rings form stronger π-cation interactions.

The distance and orientation between the guanidinium group and the aromatic ring.

The solvent environment: Polar solvents can weaken these interactions.

Theoretical calculations can provide detailed information about the energetics and geometry of these interactions. For this compound, the presence of the phenyl ring on the guanidine itself could lead to intramolecular interactions or influence how it interacts with external aromatic systems.

Below is an illustrative table summarizing the typical interaction energies for guanidinium-aromatic complexes, which can be considered analogous to the interactions of this compound.

Table 2: Illustrative π-Cation Interaction Energies for Protonated this compound with Aromatic Systems

| Aromatic System | Interaction Type | Interaction Distance (Å) (Guanidinium C to Ring Centroid) | Calculated Interaction Energy (kcal/mol) in Gas Phase |

| Benzene | π-Stacking | 3.0 - 3.5 | -15 to -25 |

| Indole (Tryptophan side chain) | π-Stacking and H-bonding | 2.8 - 3.3 | -20 to -35 |

| Phenol (Tyrosine side chain) | π-Stacking and H-bonding | 2.9 - 3.4 | -18 to -30 |

Note: These values are illustrative and derived from computational studies on the guanidinium cation and similar aromatic systems. They represent the expected range of interaction strengths for this compound.

Quantum Chemical Topology Approaches (e.g., Atoms in Molecules (AIM), Natural Bond Orbital (NBO))

Quantum chemical topology methods provide a powerful framework for analyzing the electron density distribution in molecules, offering deep insights into chemical bonding and non-covalent interactions.

Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. nih.gov Critical points in the electron density, where the gradient is zero, are used to characterize the nature of chemical bonds and interactions. For this compound, AIM analysis would be used to:

Characterize covalent bonds: The properties of the bond critical points (BCPs) for the C-N, N-H, C-C, and C-O bonds would reveal their strength and polarity.

Identify and quantify non-covalent interactions: The presence of a BCP between the guanidinium protons and a counterion or an aromatic ring would confirm the existence of a hydrogen bond or a π-cation interaction, respectively. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the interaction's strength and nature. For instance, in electrostatic interactions, ρ is typically low and ∇²ρ is positive.

Natural Bond Orbital (NBO) analysis provides a chemist's perspective on bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. researchgate.netwisc.edu For this compound, NBO analysis is instrumental in:

Understanding charge distribution and delocalization: It can quantify the delocalization of the positive charge across the guanidinium group by analyzing the occupancies of the relevant NBOs. tsijournals.com

An illustrative table summarizing the kind of data obtained from an NBO analysis for a guanidinium derivative is provided below.

Table 3: Illustrative NBO Analysis Data for Key Interactions in Protonated this compound

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) | Interaction Type |

| LP (N) on Guanidine | π* (C=N) on Guanidine | > 50 | Resonance stabilization |

| LP (Counterion) | σ* (N-H) on Guanidine | 5 - 15 | Hydrogen Bonding / Ionic Interaction |

| π (Aromatic Ring) | LP* (Guanidinium Cation) | 2 - 8 | π-Cation Interaction |

Note: This table is a generalized representation of NBO results for a protonated guanidine derivative interacting with other species, intended to illustrate the application of this analysis. LP denotes a lone pair, and * denotes an antibonding or virtual orbital.

Q & A

Q. Q1. What are the recommended experimental protocols for synthesizing 2-Hydroxy-1-methyl-1-phenylguanidine with high purity?

Methodological Answer :

- Synthetic Routes : Use guanidine derivatives as starting materials, with phenyl and methyl substituents introduced via nucleophilic substitution or condensation reactions. For example, Heller and Bauer’s method for analogous guanidine derivatives involves refluxing amines with thiourea derivatives in acidic conditions .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures) to isolate the compound. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Safety : Follow GHS guidelines (e.g., wear nitrile gloves, use fume hoods) to mitigate risks of skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Q. Q2. How can researchers validate the structural identity of this compound?

Methodological Answer :

- Spectroscopic Techniques :

- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT calculations). Key signals include hydroxyl protons (~5–6 ppm) and aromatic protons (~6.5–7.5 ppm) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (expected [M+H] ≈ 194.13 g/mol) and fragmentation patterns .

- Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. Q3. How can contradictory data on the reactivity of this compound be systematically analyzed?

Methodological Answer :

- Root-Cause Analysis :

- Experimental Variables : Control reaction conditions (pH, temperature, solvent polarity) rigorously. For example, hydroxyl group reactivity may vary in protic vs. aprotic solvents .

- Instrument Calibration : Validate analytical tools (e.g., HPLC retention times, NMR shimming) using reference standards (e.g., LGC’s pharmaceutical impurities catalog) .

- Statistical Validation : Apply ANOVA or t-tests to compare replicate datasets. Report confidence intervals (e.g., 95% CI) to highlight significant discrepancies .

Q. Q4. What strategies are effective for studying the compound’s stability under varying storage conditions?

Methodological Answer :

Q. Q5. How can researchers resolve conflicting hypotheses about the compound’s mechanism of action in catalytic reactions?

Methodological Answer :

- Mechanistic Probes :

- Cross-Disciplinary Collaboration : Integrate kinetic data (e.g., rate constants) with spectroscopic evidence (e.g., in-situ IR) to validate intermediates .

Methodological Frameworks

Q6. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

Methodological Answer :

- Feasibility : Assess synthetic scalability (e.g., gram-scale yields >70%) and analytical resource availability (e.g., access to HR-MS) .

- Novelty : Focus on understudied applications (e.g., asymmetric catalysis, metal chelation) rather than replicating known synthesis routes .

- Ethical Compliance : Adhere to institutional guidelines for handling toxic compounds (e.g., OSHA HCS standards for H302, H315 ).

Q. Q7. What frameworks are recommended for designing experiments to minimize bias in data interpretation?

Methodological Answer :

- Blind Analysis : Separate data collection and interpretation teams to reduce confirmation bias .

- Negative Controls : Include reaction blanks (e.g., no catalyst) and internal standards (e.g., deuterated analogs) in HPLC/MS workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.